molecular formula C22H25N3O3S2 B2433664 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1050770-04-1

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2433664
CAS RN: 1050770-04-1
M. Wt: 443.58
InChI Key: GQLRRGKXUBPYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Alternative Product Synthesis

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide and its derivatives are involved in complex chemical reactions. For instance, an alternative product, N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, was obtained in a one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone, showcasing the compound's role in synthesizing complex heterocyclic compounds (Krauze et al., 2007).

Antimicrobial Applications

Compounds derived from N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide demonstrate significant antimicrobial properties. For example, synthesized derivatives, such as 2-aminobenzothiazoles, have shown promising antimicrobial activity, including action against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Antituberculosis Activity

Some analogues of this compound have been evaluated for their antituberculosis activity. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derived from aryl thioamides, showed significant activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound seems to be related to the treatment of tuberculosis. Benzothiazole-based compounds have shown significant inhibitory effects against Mycobacterium tuberculosis . The specific target within the bacterial cell is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This disruption in the enzyme’s activity leads to a halt in the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall . This results in the inhibition of the growth and proliferation of Mycobacterium tuberculosis.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of the bacteria . By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and inhibited bacterial growth.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, making them suitable for drug development

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to inhibited bacterial growth and proliferation .

properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-8-6-12-19-20(16)23-22(29-19)25(14-17-9-4-3-5-10-17)21(26)18-11-7-13-24(15-18)30(2,27)28/h3-6,8-10,12,18H,7,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLRRGKXUBPYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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